

CAS number and molecular weight of 1-AcetylNaphthalene-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-AcetylNaphthalene-d3

Cat. No.: B12389924

[Get Quote](#)

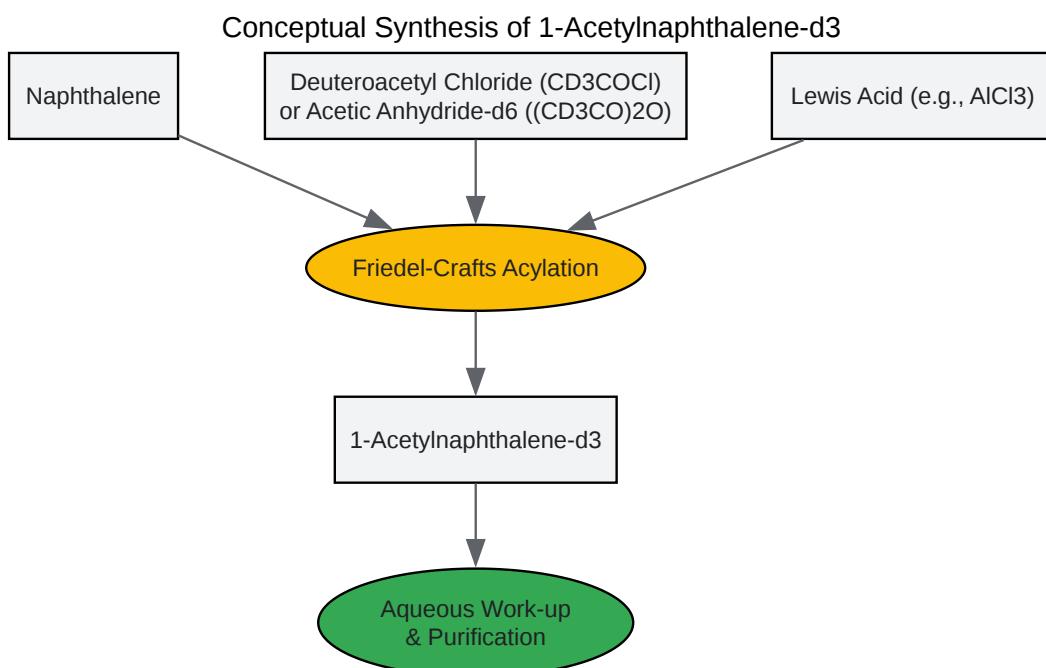
In-Depth Technical Guide to 1-AcetylNaphthalene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-AcetylNaphthalene-d3**, a deuterated analog of 1-AcetylNaphthalene. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.

Core Compound Data

Here are the key identifiers and properties of **1-AcetylNaphthalene-d3** and its non-deuterated counterpart, 1-AcetylNaphthalene.


Property	1-AcetylNaphthalene-d3	1-AcetylNaphthalene
CAS Number	95046-87-0	941-98-0
Molecular Formula	C ₁₂ H ₇ D ₃ O	C ₁₂ H ₁₀ O
Molecular Weight	173.23 g/mol	170.21 g/mol
Synonyms	1'-Aceto-d3-naphthone	1-Acetonaphthone, Methyl 1-naphthyl ketone

Synthesis and Purification

While a specific, detailed synthesis protocol for **1-AcetylNaphthalene-d3** is not readily available in the provided search results, a general approach can be inferred from established organic chemistry principles and literature on the synthesis of similar deuterated and non-deuterated aromatic ketones.

Conceptual Synthesis Pathway:

The synthesis of **1-AcetylNaphthalene-d3** would likely involve a Friedel-Crafts acylation of naphthalene with a deuterated acetylating agent.

[Click to download full resolution via product page](#)

Conceptual synthesis of **1-AcetylNaphthalene-d3**.

Experimental Protocol (Hypothetical):

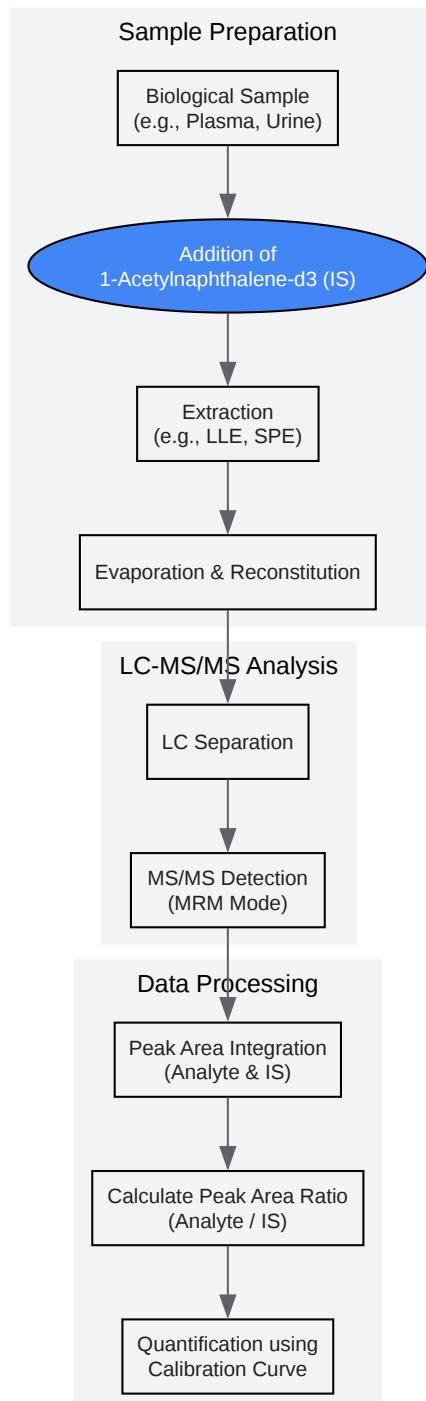
- Reaction Setup: A solution of naphthalene in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) would be cooled in an ice bath under an inert atmosphere.
- Addition of Reagents: A Lewis acid, such as aluminum chloride, would be added, followed by the slow, dropwise addition of a deuterated acetylating agent like deuteroacetyl chloride (CD_3COCl) or acetic anhydride-d6 ($(\text{CD}_3\text{CO})_2\text{O}$).
- Reaction Monitoring: The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
- Quenching: Upon completion, the reaction would be carefully quenched by pouring it over crushed ice and acidifying with hydrochloric acid.
- Extraction: The organic layer would be separated, and the aqueous layer extracted with an organic solvent. The combined organic extracts would then be washed with water, a sodium bicarbonate solution, and brine.
- Drying and Concentration: The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure.
- Purification: The crude product would likely be a mixture of 1- and 2-isomers. Purification could be achieved using column chromatography on silica gel or alumina, eluting with a non-polar solvent system such as a hexane and ethyl acetate mixture.

Analytical Data

Mass Spectrometry:

The mass spectrum of **1-AcetylNaphthalene-d3** is expected to show a molecular ion peak (M^+) at m/z 173, corresponding to its molecular weight. The fragmentation pattern would be similar to that of the non-deuterated compound, with key fragments shifted by 3 mass units. For comparison, the GC-MS data for 1-AcetylNaphthalene shows a molecular ion peak at m/z 170 and a base peak at m/z 155.^[1]

NMR Spectroscopy:


- ^1H NMR: The proton NMR spectrum of **1-AcetylNaphthalene-d3** would be expected to show signals corresponding to the seven aromatic protons on the naphthalene ring. The characteristic singlet for the methyl protons seen in 1-AcetylNaphthalene would be absent due to the deuterium substitution.
- ^{13}C NMR: The carbon-13 NMR spectrum would display signals for the naphthalene ring carbons and the carbonyl carbon. The signal for the deuterated methyl carbon would be a triplet with a significantly reduced intensity due to the carbon-deuterium coupling.

Application in Bioanalysis: Use as an Internal Standard

Deuterated compounds like **1-AcetylNaphthalene-d3** are ideal for use as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[\[2\]](#)[\[3\]](#) An internal standard is a compound of known concentration added to samples to correct for variations during sample processing and analysis.

Workflow for Bioanalytical Quantification using **1-AcetylNaphthalene-d3** as an Internal Standard:

Bioanalytical Workflow with 1-AcetylNaphthalene-d3

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Acetyl naphthalene | C₁₂H₁₀O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- To cite this document: BenchChem. [CAS number and molecular weight of 1-Acetyl naphthalene-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389924#cas-number-and-molecular-weight-of-1-acetyl naphthalene-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com